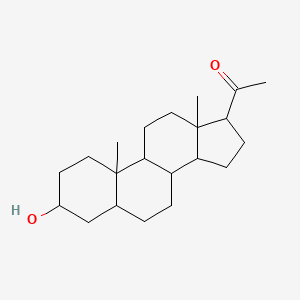

3beta-Hydroxy-5alpha-pregnan-20-one

Overview

Description

3β-Hydroxy-5α-pregnan-20-one (3β,5α-THP) is a neuroactive steroid and a stereoisomer of the well-studied GABAergic modulator allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Unlike its 3α counterpart, 3β,5α-THP lacks intrinsic activity at γ-aminobutyric acid A (GABAA) receptors but exhibits unique pharmacological properties, including antagonism of allopregnanolone’s effects . It is naturally present in human plasma and brain tissue, with levels fluctuating during the menstrual cycle and in pathological states such as premenstrual dysphoric disorder (PMDD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3beta-Hydroxy-5alpha-pregnan-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in an alcohol solvent, such as ethanol. This reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to convert progesterone into this compound through enzymatic processes. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5alpha-pregnan-3,20-dione using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: It can be reduced to form 5alpha-pregnan-3alpha-ol-20-one using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.

Substitution: Various reagents depending on the desired functional group replacement.

Major Products Formed

Oxidation: 5alpha-pregnan-3,20-dione

Reduction: 5alpha-pregnan-3alpha-ol-20-one

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Mood Disorders

Allopregnanolone has been identified as a potential treatment for mood disorders, particularly premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to modulate GABA_A receptors suggests a role in alleviating symptoms associated with these conditions. A pharmaceutical composition incorporating allopregnanolone has been developed to enhance solubility and improve pharmacokinetics, making it more effective for therapeutic use .

2. Neuroprotection

Research indicates that allopregnanolone provides neuroprotective effects against excitotoxicity and seizures. It acts as an allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and potentially protecting against neuronal damage during episodes of increased excitatory activity . In animal models, it has been shown to reduce seizure activity induced by bicuculline during ethanol withdrawal, highlighting its neuroprotective properties .

3. Anti-inflammatory Effects

Allopregnanolone has demonstrated anti-inflammatory effects in the brain by enhancing IL-10 production and modulating toll-like receptor pathways. This suggests its potential utility in treating neuroinflammatory conditions and may have implications for broader immune responses .

Neurobiological Insights

1. Modulation of Neuronal Morphology

Studies have shown that allopregnanolone can induce rapid changes in neuronal morphology, leading to regression of neuritic extensions in cultured neurons. This effect is significant for understanding how neurosteroids influence neuronal development and plasticity, particularly during critical periods of brain maturation .

2. Interaction with Other Hormones

Allopregnanolone's effects can be influenced by other hormones such as estrogen. In certain contexts, it may promote filopodial growth in neurons previously affected by its retraction effects, indicating a complex interplay between neurosteroids and sex hormones in modulating brain structure and function .

Reproductive Health Applications

1. Hormonal Regulation

In reproductive health, allopregnanolone plays a role in the regulation of reproductive hormones and may influence processes such as ovulation and menstrual cycle regulation. Its metabolites are involved in the metabolism of progesterone, impacting fertility and pregnancy outcomes .

2. Anesthesia

There is emerging evidence that allopregnanolone may be beneficial in anesthetic practices due to its sedative properties. Its ability to enhance GABAergic transmission could be leveraged to improve anesthetic protocols and manage sedation levels during surgical procedures .

Case Studies and Research Findings

Mechanism of Action

3beta-Hydroxy-5alpha-pregnan-20-one exerts its effects primarily through positive allosteric modulation of gamma-aminobutyric acid (GABA) A receptors. By enhancing the activity of these receptors, it increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This modulation occurs through binding to specific sites on the GABA A receptor complex, which enhances the receptor’s response to GABA .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Neurosteroids

Stereochemical Differences and Receptor Interactions

The orientation of the hydroxyl group at the C3 position (3α vs. 3β) critically determines neurosteroid activity:

- 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone): Potently enhances GABAA receptor currents by binding to a distinct site on the receptor complex, leading to anxiolytic, anticonvulsant, and anesthetic effects .

- 3β-Hydroxy-5α-pregnan-20-one (Isoallopregnanolone): Acts as a competitive antagonist at GABAA receptors, inhibiting allopregnanolone-stimulated chloride ion flux (IC50 ~10–100 nM) .

Table 1: Key Pharmacological Differences Between 3α- and 3β-Hydroxy Isomers

Comparison with 5β-Reduced Isomers

The A-ring conformation (5α vs. 5β) further diversifies activity:

- 3α-Hydroxy-5β-pregnan-20-one (Pregnanolone): Shares GABAA potentiation with allopregnanolone but exhibits lower anesthetic potency (EC50 ~8.9 mg/kg vs. 6.7 mg/kg in rats) and distinct pharmacokinetics .

- 3β-Hydroxy-5β-pregnan-20-one: Not well-characterized but presumed inactive at GABAA receptors based on structural analogies .

Table 2: Anaesthetic Potency of 3α-Hydroxy Isomers in Rats

| Compound | Optimal Infusion Rate (mg/kg/min) | Threshold Dose (Young Rats) | Threshold Dose (Adult Rats) |

|---|---|---|---|

| 3α-Hydroxy-5α-pregnan-20-one | 2 | 6.7 mg/kg | 5.1 mg/kg |

| 3α-Hydroxy-5β-pregnan-20-one | 2 | 8.9 mg/kg | 6.6 mg/kg |

Data from Norberg et al. (1994)

Antagonism in Neuropsychiatric Disorders

- PMDD: Elevated allopregnanolone levels during the luteal phase correlate with mood disturbances. 3β,5α-THP may mitigate symptoms by normalizing GABAergic tone .

- Epilepsy: Preclinical studies suggest 3β,5α-THP could counteract allopregnanolone withdrawal-induced seizures .

Evolutionary Conservation of Stereospecificity

The antinociceptive effects of 3α,5α-THP in invertebrates (e.g., Cepaea nemoralis) and its absence in the 3β isoform highlight an ancient evolutionary role for neurosteroid stereochemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3β-Hydroxy-5α-pregnan-20-one, and how can researchers optimize yield and purity?

- Methodology : The compound can be synthesized via oxidation of precursor steroids. For example, 3α,18,20β-trihydroxy-5β-pregnan-11-one can be oxidized to form the 18,20-lactone intermediate, followed by reduction with alkali metal borohydrides to obtain derivatives . Optimization requires controlling reaction conditions (e.g., temperature, catalyst choice) to minimize side products. Chromatographic purification (HPLC or TLC) is critical for isolating isomers .

Q. How can researchers distinguish between 3α- and 3β-hydroxy stereoisomers of 5α-pregnan-20-one derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for differentiating stereoisomers. The coupling constants and chemical shifts of protons near the hydroxyl group (e.g., C3) vary between α and β configurations. High-resolution mass spectrometry (HRMS) and polarimetric analysis further confirm structural identity .

Q. What analytical techniques are suitable for quantifying 3β-Hydroxy-5α-pregnan-20-one in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-concentration neurosteroids. ELISA kits, while less specific, can be used for high-throughput screening in plasma or cerebrospinal fluid . Sample preparation should include solid-phase extraction to remove interfering lipids .

Q. What safety protocols are critical when handling 3β-Hydroxy-5α-pregnan-20-one in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of crystalline powders. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should adhere to COA guidelines (e.g., -20°C under inert gas) to prevent degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 5α vs. 5β, 3α vs. 3β) influence the neurosteroid activity of 5α-pregnan-20-one derivatives?

- Methodology : Comparative studies using electrophysiological assays (e.g., GABAA receptor chloride flux assays) reveal that 3β-hydroxy-5α isomers, like isoallopregnanolone, act as GABAA receptor antagonists, whereas 3α-hydroxy-5α isomers enhance chloride currents . Molecular docking simulations can predict binding affinities based on stereochemistry .

Q. What experimental strategies can resolve contradictions in reported neurophysiological effects of 3β-Hydroxy-5α-pregnan-20-one?

- Methodology : Contradictions may arise from differences in model systems (e.g., cell lines vs. primary neurons) or metabolite interference. Researchers should:

- Validate compound purity via NMR and HRMS.

- Use CRISPR-edited neuronal models to isolate GABAA receptor subtypes.

- Employ steroid-depleted media to exclude confounding endogenous neurosteroids .

Q. How can researchers design studies to investigate the role of 3β-Hydroxy-5α-pregnan-20-one in pregnancy-related neuroplasticity?

- Methodology : Longitudinal rodent studies with timed gestational exposure and behavioral assays (e.g., elevated plus maze for anxiety) are foundational. Paired with LC-MS/MS steroid profiling in maternal plasma and fetal brain tissue, this approach links pharmacokinetics to neurodevelopmental outcomes .

Q. What challenges arise in synthesizing 3β-Hydroxy-5α-pregnan-20-one derivatives with modified side chains, and how can they be addressed?

- Methodology : Introducing substituents at C17 or C21 often leads to steric hindrance or oxidation side reactions. Strategies include:

- Protecting group chemistry (e.g., acetylating hydroxyl groups).

- Enzymatic catalysis (e.g., using cytochrome P450 isoforms for site-specific oxidation).

- Monitoring reaction progress via real-time FTIR to detect intermediate formation .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for 3β-Hydroxy-5α-pregnan-20-one in neurosteroid assays?

- Methodology : Use non-linear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Include controls for solvent effects and assay plate variability. For contradictory datasets, apply meta-analysis tools to assess heterogeneity across studies .

Q. What are the limitations of current models for studying 3β-Hydroxy-5α-pregnan-20-one in human neurophysiology?

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3 |

InChI Key |

AURFZBICLPNKBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.